N-Acetyl-D-cysteine

Description

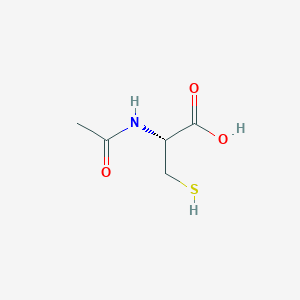

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSKIMOESPYIA-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180751 |

Source

|

| Record name | N-Acetyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26117-28-2, 616-91-1 |

Source

|

| Record name | N-Acetyl-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-D-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L305827QJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl-D-cysteine biochemical properties and function

An In-depth Technical Guide to the Biochemical Properties and Function of N-Acetyl-D-cysteine

Introduction

N-acetylcysteine (NAC) is the N-acetylated derivative of the amino acid cysteine.[1] It exists as two stereoisomers: N-Acetyl-L-cysteine and this compound. The L-isomer is a well-established clinical agent, used as a mucolytic and as an antidote for acetaminophen poisoning.[1] This guide will focus on the biochemical properties and functions of the less-studied D-enantiomer, this compound (NAD), often in comparison to its L-counterpart. While both isomers possess antioxidant capabilities stemming from their shared thiol group, their metabolic fates and biological functions diverge significantly due to stereospecific enzymatic pathways.[2][3]

Biochemical Properties

This compound is a derivative of the unnatural D-isomer of cysteine.[4] Its core chemical structure features a reactive sulfhydryl (thiol) group, which is central to its primary biochemical function as an antioxidant.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9NO3S | [5] |

| Molecular Weight | 163.20 g/mol | [5] |

| CAS Number | 26117-28-2 | [5] |

| IUPAC Name | (2S)-2-acetamido-3-sulfanylpropanoic acid | [5] |

| Solubility | In water: 250 mg/mL (1531.96 mM) | [4] |

The key difference between this compound and N-Acetyl-L-cysteine lies in their stereochemistry. Biological systems, particularly enzymes, are highly stereoselective. As a result, this compound is not a substrate for the enzymes that deacetylate N-Acetyl-L-cysteine to L-cysteine, which is a necessary step for its incorporation into the glutathione (GSH) biosynthesis pathway.[2][4]

Function

The function of this compound is primarily defined by its direct antioxidant activity, which is independent of the glutathione metabolic pathway.[3]

Direct Antioxidant and Radical Scavenging Activity

The thiol group in this compound can directly scavenge reactive oxygen species (ROS).[2][4] This makes it an effective antioxidant in its own right. The antioxidant action of N-acetylcysteine, in general, is attributed to its fast reactions with hydroxyl radicals (•OH), nitrogen dioxide (•NO2), and carbon trioxide ion (CO3•−).[6] However, its reactions with other ROS like superoxide (O2•−) and hydrogen peroxide (H2O2) are relatively slow.[7]

Glutathione-Independent Mechanism

A critical distinction from the L-isomer is that this compound cannot participate in glutathione biosynthesis.[2] Studies have shown that the D-isomer fails to increase hepatic glutathione levels, suggesting it cannot serve as a precursor for glutathione synthesis.[4] This highlights that its cytoprotective effects are not mediated through the replenishment of intracellular glutathione stores.[3]

Disulfide Bond Reduction

N-acetylcysteine is known for its ability to break disulfide bonds in proteins.[1][8] This mechanism is responsible for the mucolytic effect of the L-isomer, where it reduces the viscosity of mucus by breaking down disulfide bridges in mucoproteins.[9][10] This disulfide-reducing activity is a chemical property of the thiol group and is likely shared by the D-isomer.

Modulation of Signaling Pathways

While research specifically on this compound is limited, studies on the L-isomer have shown it can modulate key inflammatory and oxidative stress signaling pathways. These include:

-

Nuclear Factor-kappa B (NF-κB): N-Acetyl-L-cysteine can inhibit the activation of NF-κB, a key regulator of the inflammatory response, thereby suppressing the production of pro-inflammatory cytokines.[10][11]

-

Mitogen-Activated Protein Kinases (MAPKs): The L-isomer has been shown to influence MAPK pathways, including ERK, JNK, and p38, although the effects can be context-dependent (e.g., dependent on the presence or absence of serum).[12][13]

-

Nrf2 Pathway: N-Acetyl-L-cysteine can activate the Nrf2 pathway, which upregulates the expression of antioxidant genes, though this is often linked to its role in GSH synthesis.[11]

It is plausible that this compound could also interact with these pathways through its direct antioxidant effects, but further research is needed to confirm this.

Quantitative Data

Quantitative data specifically for this compound is sparse. The following tables summarize available data and provide pharmacokinetic data for the L-isomer for comparative purposes.

Table 2: Pharmacokinetic Parameters of N-Acetyl-L-cysteine (Oral Administration)

| Parameter | Value | Species | Source |

| Peak Plasma Concentration (Cmax) | 0.35 to 4 mg/L (after 200-400 mg dose) | Human | [14] |

| Time to Peak (Tmax) | 1 to 2 hours | Human | [14] |

| Oral Bioavailability | 4.0% to 9.1% | Human | [15] |

| Volume of Distribution (Vd) | 0.33 to 0.47 L/kg | Human | [14] |

| Terminal Half-life (t½) | ~6.25 hours | Human | [14] |

| Protein Binding | ~50% (at 4 hours) | Human | [14] |

A key pharmacokinetic difference is that a significantly larger fraction of this compound (47% of the dose) is recovered unchanged in the urine over 24 hours compared to N-Acetyl-L-cysteine (6.1% of the dose), indicating that the D-isomer is less extensively metabolized.[4]

Table 3: In Vitro Experimental Concentrations of N-Acetylcysteine

| Cell Type | Application | Concentration(s) | Outcome | Source |

| HepG2 (Human Liver Carcinoma) | Cytoprotection against lead nitrate | 0.125, 0.25, 0.5 mM | Increased cell viability and decreased lipid peroxidation. | [16] |

| Murine Oligodendrocytes (158N) | Protection against H2O2-induced oxidative stress | 50 µM to 500 µM | Decreased ROS production and increased cell survival. | [17] |

| Human Dental Pulp Stem Cells | Modulation of inflammatory and oxidative stress responses | - | Marginally inhibited proliferation at 72h. | [18] |

Experimental Protocols

Protocol 1: Synthesis of N-Acetylcysteine

This protocol describes a general method for the acylation of cysteine. To synthesize this compound, D-cysteine would be used as the starting material.

Materials:

-

L-cysteine or D-cysteine

-

Acetic anhydride

-

Aqueous sodium acetate or other suitable base

-

Solvent (e.g., aqueous tetrahydrofuran, methanol)

-

Purification solvents (e.g., ethanol, diethyl ether)

Procedure:

-

A suspension of cysteine hydrochloride monohydrate is prepared in the reaction solvent (e.g., aqueous tetrahydrofuran) under a nitrogen atmosphere.[19]

-

A base, such as sodium acetate trihydrate, is added to neutralize the hydrochloride salt.[19]

-

The mixture is chilled, and acetic anhydride is added dropwise to perform the acylation reaction.[19]

-

The reaction mixture is stirred for a specified time (e.g., 3 hours) at a controlled temperature (e.g., room temperature).[19]

-

The resulting N-acetylcysteine is then purified. This can involve multiple steps, such as filtration, solvent evaporation, and recrystallization using solvents like ethanol and diethyl ether to remove unreacted cysteine and by-products.[19]

-

The purity of the final product can be confirmed using techniques such as 1H NMR spectroscopy and HPLC.[19]

Protocol 2: In Vitro Assessment of Cytoprotection using MTT Assay

This protocol is adapted from a study on N-Acetyl-L-cysteine's protective effects against lead-induced cytotoxicity in HepG2 cells.[16]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with FBS)

-

This compound

-

Oxidative stressor (e.g., lead nitrate, H2O2)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Plate HepG2 cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[16]

-

Treatment: Expose the cells to the oxidative stressor (e.g., 30 µg/mL lead nitrate) in the presence or absence of various concentrations of this compound (e.g., 0.125, 0.25, 0.5 mM).[16] Include control wells with medium only and wells with the stressor only.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[16]

-

MTT Addition: Add 50 µL of MTT solution to each well and incubate for 30 minutes at 37°C.[16]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on a method used to measure ROS in oligodendrocytes.[17]

Materials:

-

Cells of interest (e.g., 158N oligodendrocytes)

-

This compound

-

Oxidative stressor (e.g., 500 µM H2O2)

-

CM-H2DCFDA fluorescent probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the oxidative stressor in the presence or absence of this compound for a specified time (e.g., 24 hours).[17]

-

Probe Loading: After treatment, wash the cells and incubate them with the CM-H2DCFDA probe in the dark according to the manufacturer's instructions. This probe becomes fluorescent upon oxidation by intracellular ROS.

-

Measurement: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.[17]

-

Analysis: Quantify the ROS levels by comparing the fluorescence intensity of the treated groups to the control group. The results can be expressed as a fold change relative to the control.[17]

Visualizations

References

- 1. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]

- 5. This compound | C5H9NO3S | CID 94364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jvsmedicscorner.com [jvsmedicscorner.com]

- 16. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-D-cysteine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl-D-cysteine (NAD), a compound of increasing interest in various research fields. This document details experimental protocols, data presentation in structured tables, and visualizations of workflows and biological pathways to facilitate its application in a laboratory setting.

Introduction

This compound is the D-enantiomer of the more commonly known N-Acetyl-L-cysteine (NAC). While NAC is widely recognized for its role as a mucolytic agent and a precursor to the antioxidant glutathione (GSH), NAD exhibits distinct biochemical properties. Primarily, this compound functions as a direct scavenger of reactive oxygen species (ROS) through its thiol group but does not participate in the glutathione metabolic pathway.[1][2] This key difference makes NAD a valuable tool for researchers investigating cellular redox states and the specific roles of direct ROS scavenging, independent of GSH modulation.

This guide will focus on the practical aspects of synthesizing and purifying NAD for research purposes, providing detailed methodologies and expected outcomes.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the direct acetylation of D-cysteine using acetic anhydride. The acetyl group selectively attaches to the amino group of D-cysteine.

Experimental Protocol: Acetylation of D-Cysteine

This protocol is adapted from general procedures for the acetylation of amino acids and specific examples for cysteine derivatives.[3][4][5][6]

Materials:

-

D-cysteine

-

Acetic anhydride

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Dissolution of D-cysteine: Dissolve D-cysteine in deionized water in a flask placed in an ice bath to maintain a low temperature.

-

pH Adjustment: Adjust the pH of the D-cysteine solution to approximately 9-10 by the dropwise addition of a concentrated sodium hydroxide solution. This deprotonates the amino group, making it more nucleophilic.

-

Addition of Acetic Anhydride: While vigorously stirring the solution and maintaining the pH between 9 and 10 with the addition of NaOH, slowly add acetic anhydride dropwise. The reaction is exothermic, so slow addition is crucial to control the temperature.

-

Reaction Monitoring: Continue the reaction for a specified period (typically 1-2 hours) at a controlled temperature (e.g., 0-5 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, acidify the solution to a pH of approximately 2 with hydrochloric acid. This protonates the carboxylic acid group of the product, making it less soluble in water.

-

Crystallization and Isolation: The this compound will precipitate out of the acidic solution. Cool the mixture in an ice bath to maximize crystallization.

-

Filtration and Washing: Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any remaining salts and impurities.

-

Drying: Dry the crude this compound product under vacuum.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of N-acetylcysteine, which can be adapted for the D-enantiomer.

| Parameter | Value | Reference |

| Starting Material | D-cysteine | General Knowledge |

| Acetylating Agent | Acetic Anhydride | [3][5] |

| Reaction pH | 9-12 | [4] |

| Reaction Temperature | 40-60 °C (can be lower) | [4] |

| Typical Yield (crude) | > 90% | [3] |

| Purity (post-synthesis) | 95-99% (by HPLC) | [3] |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and salts, ensuring its suitability for research applications. The most common methods are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol-water mixture, acetone-diethyl ether mixture)[3]

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Ice bath

-

Vacuum filtration setup

Procedure:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of rectified spirit and water (1:1) is a common choice.[5]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities.

-

Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification via Column Chromatography

For higher purity or separation from closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Typical HPLC Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 column (preparative scale) |

| Mobile Phase | A gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the protonation of the carboxylic acid group.[3] |

| Detection | UV detection at a low wavelength (e.g., 210-220 nm). |

| Flow Rate | Adjusted for the preparative column dimensions. |

| Sample Preparation | The crude product is dissolved in the mobile phase at a low organic concentration. |

Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Purity Assessment by HPLC

Analytical HPLC is a standard method to determine the purity of the final product.

| Parameter | Value | Reference |

| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm) | [3] |

| Mobile Phase | 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection | UV at 210 nm | General Knowledge |

| Expected Purity | > 99% | [3] |

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound. The spectra for the D- and L-enantiomers are identical.

¹H NMR (400 MHz, D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | m | 1H | α-CH |

| ~3.0 | m | 2H | β-CH₂ |

| ~2.1 | s | 3H | Acetyl-CH₃ |

¹³C NMR (100 MHz, D₂O):

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxyl C=O |

| ~174 | Amide C=O |

| ~55 | α-CH |

| ~26 | β-CH₂ |

| ~22 | Acetyl-CH₃ |

(Note: Exact chemical shifts may vary slightly depending on the solvent and pH.)[7][8]

Biological Activity and Research Applications

This compound's primary mechanism of action is as a direct scavenger of reactive oxygen species (ROS).[1][2] Unlike its L-enantiomer, it is not readily deacetylated in vivo and therefore does not contribute to the intracellular cysteine pool for glutathione synthesis.[1] This makes NAD an ideal control compound in studies aiming to differentiate between the direct antioxidant effects of a thiol compound and the effects mediated by the glutathione pathway.

Research applications of this compound include:

-

Investigating the role of direct ROS scavenging in cellular signaling and oxidative stress-induced cell death.

-

Serving as a control in studies involving N-Acetyl-L-cysteine to isolate the effects of glutathione replenishment.

-

Exploring the stereospecificity of cellular uptake and metabolism of cysteine derivatives.

Signaling Pathways

N-acetylcysteine (in its more studied L-form) has been shown to inhibit inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] This is often attributed to the reduction of oxidative stress that can activate these pathways. As a direct ROS scavenger, this compound is also expected to modulate these redox-sensitive signaling cascades.

This diagram illustrates the proposed mechanism where this compound, by directly scavenging ROS, can inhibit the activation of downstream inflammatory signaling pathways like NF-κB and MAPK.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound for research applications. The detailed protocols and compiled data aim to assist researchers in producing high-purity NAD for their studies. The unique biological properties of this compound as a direct ROS scavenger, distinct from its L-enantiomer, make it a valuable tool for dissecting the complexities of cellular redox biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 7. researchgate.net [researchgate.net]

- 8. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

N-Acetyl-D-cysteine as a ROS Scavenger: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-cysteine (NAD), a thiol-containing compound, is the D-stereoisomer of the more commonly studied N-Acetyl-L-cysteine (NAC). While both isomers possess a free thiol group, a critical distinction lies in their metabolic fate. Unlike NAC, which serves as a precursor to the major intracellular antioxidant glutathione (GSH), NAD is not incorporated into the glutathione metabolic pathway.[1] This fundamental difference positions NAD as a unique tool to investigate the direct, glutathione-independent mechanisms of thiol-based antioxidants in scavenging reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core mechanism of action of NAD as a ROS scavenger, detailing its direct reactivity with various ROS, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved.

Core Mechanism: Direct ROS Scavenging by the Thiol Group

The primary mechanism of action for this compound as a ROS scavenger is the direct interaction of its sulfhydryl (-SH) group with various reactive oxygen species. This thiol group can donate a hydrogen atom to neutralize free radicals, thereby becoming a thiyl radical itself, which is generally less reactive and can be subsequently reduced.

Direct Reaction with Key Reactive Oxygen Species

Hydroxyl Radical (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. N-acetylcysteine has been shown to be a potent scavenger of •OH.[2] The reaction is extremely rapid, with a rate constant of 1.36 x 10¹⁰ M⁻¹s⁻¹ for the L-isomer, a value expected to be similar for the D-isomer due to the reaction's dependence on the thiol group.[3] This direct scavenging activity is significant in preventing •OH-induced cellular damage.

Hydrogen Peroxide (H₂O₂): The reaction of N-acetylcysteine with hydrogen peroxide is comparatively slow.[3] However, under conditions of high H₂O₂ concentration, NAD can contribute to its detoxification. The reaction involves the oxidation of the thiol group.

Superoxide Radical (O₂•⁻): The direct reaction between N-acetylcysteine and the superoxide radical is considered to be very slow and, in some cases, undetectable.[3] Therefore, the primary role of NAD in mitigating superoxide-induced damage is likely not through direct scavenging of this particular ROS.

Quantitative Data on Antioxidant Activity

Quantifying the antioxidant capacity of this compound is crucial for its evaluation in drug development. While specific data for the D-isomer is limited, studies on the L-isomer and its derivatives provide valuable insights into the scavenging potential of the thiol group.

| Antioxidant Assay | Compound | Results | Reference |

| DPPH Radical Scavenging | N-Acetylcysteine Amide (NACA) vs. N-Acetyl-L-cysteine (NAC) | NACA showed higher DPPH radical scavenging ability than NAC at all concentrations tested. | [4] |

| H₂O₂ Scavenging | N-Acetylcysteine Amide (NACA) vs. N-Acetyl-L-cysteine (NAC) | NACA had greater H₂O₂ scavenging capacity at the highest concentration, while NAC was more effective at lower concentrations. | [4] |

| Hydroxyl Radical Scavenging | N-Acetyl-L-cysteine | Rate constant of 1.36 x 10¹⁰ M⁻¹s⁻¹. | [3] |

Signaling Pathways Modulated by this compound

Beyond direct ROS scavenging, thiol-containing compounds can influence cellular signaling pathways involved in the antioxidant response. A key pathway is the Keap1-Nrf2 system, which regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Keap1 is a cysteine-rich protein that acts as a redox sensor. Electrophiles and ROS can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of genes encoding antioxidant enzymes.

Since this compound possesses a reactive thiol group, it has the potential to directly interact with the cysteine sensors of Keap1. This interaction could lead to the modification of Keap1 and subsequent activation of the Nrf2 pathway, a mechanism that is independent of glutathione synthesis. This presents a promising avenue for the therapeutic application of NAD in conditions of oxidative stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of N-acetylcysteine in the rat heart reperfused after low-flow ischemia: evidence for a direct scavenging of hydroxyl radicals and a nitric oxide-dependent increase in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Chiral Dichotomy of N-Acetylcysteine Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcysteine (NAC), a derivative of the amino acid cysteine, is a compound with significant therapeutic applications, primarily attributed to its antioxidant and mucolytic properties. Commercially available as N-Acetyl-L-cysteine (NAL), its biological activity is intrinsically linked to its stereochemistry. This technical guide provides a comprehensive exploration of the biological disparities between N-Acetyl-L-cysteine and its unnatural enantiomer, N-Acetyl-D-cysteine (NAD). We delve into their distinct metabolic fates, divergent impacts on intracellular glutathione biosynthesis, comparative antioxidant capacities, and differential effects on cellular signaling pathways. This document synthesizes quantitative data from various studies into comparative tables, details relevant experimental methodologies, and employs Graphviz diagrams to visually represent key biological processes, offering a critical resource for researchers in pharmacology and drug development.

Introduction

N-acetylcysteine is a thiol-containing compound widely recognized for its role in medicine, most notably as an antidote for acetaminophen poisoning and as a mucolytic agent. Its therapeutic efficacy is largely attributed to the biological activities of its L-isomeric form, N-Acetyl-L-cysteine (NAL). NAL serves as a prodrug to L-cysteine, a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. The presence of the unnatural D-enantiomer, this compound (NAD), provides a valuable pharmacological tool to dissect the mechanisms of NAL's action, distinguishing between effects stemming from its role as a GSH precursor and those attributable to its inherent thiol-based antioxidant properties. Understanding the nuanced biological differences between these two stereoisomers is paramount for the rational design of novel therapeutics and for elucidating the precise mechanisms of action of thiol-based drugs.

Metabolic Fate and Bioavailability: A Tale of Two Isomers

The primary metabolic divergence between NAL and NAD lies in their interaction with the enzyme Aminoacylase I (also known as acylase I). This enzyme is responsible for the deacetylation of N-acetylated amino acids.

N-Acetyl-L-cysteine (NAL): NAL is a substrate for Aminoacylase I, which is found in various tissues, with the highest activity in the kidneys and liver. This enzymatic conversion releases L-cysteine, which can then be incorporated into the cellular glutathione pool.

This compound (NAD): In stark contrast, NAD is a poor substrate for Aminoacylase I. This stereospecificity of the enzyme means that NAD is not efficiently deacetylated to D-cysteine in the body. Consequently, NAD does not serve as a significant precursor for glutathione synthesis.

This difference in metabolism directly impacts their bioavailability and excretion profiles. A significant portion of administered NAD is excreted from the body unchanged, whereas NAL is more extensively metabolized.

Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for NAD is limited, studies on NAL provide a baseline for understanding its absorption, distribution, metabolism, and excretion.

| Parameter | N-Acetyl-L-cysteine (NAL) | This compound (NAD) | Reference |

| Oral Bioavailability | Low (~6-10%) | Not well-established, but expected to be low with minimal metabolism. | |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (oral) | Data not available | |

| Elimination Half-life (t1/2) | ~5.6 hours (intravenous) | Data not available | |

| Primary Route of Metabolism | Deacetylation by Aminoacylase I to L-cysteine | Minimal deacetylation | |

| Primary Route of Excretion | Metabolites and a small fraction of unchanged drug in urine | Largely excreted unchanged in urine |

Antioxidant Mechanisms: Direct vs. Indirect Pathways

Both NAL and NAD possess a free thiol (-SH) group, which confers direct antioxidant properties through the scavenging of reactive oxygen species (ROS). However, their overall antioxidant capacities differ significantly due to their distinct metabolic fates.

Direct Antioxidant Activity

The thiol group in both NAL and NAD can directly react with and neutralize various free radicals, including hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2). This mechanism is independent of glutathione and relies solely on the chemical reactivity of the sulfhydryl moiety.

Indirect Antioxidant Activity: The Glutathione Pathway

The most significant difference in the antioxidant profiles of NAL and NAD lies in their ability to support the synthesis of glutathione.

-

NAL: By providing L-cysteine, the rate-limiting substrate for GSH synthesis, NAL effectively replenishes intracellular GSH levels, thereby bolstering the cell's primary defense against oxidative stress.

-

NAD: Due to its resistance to deacetylation, NAD does not contribute to the L-cysteine pool and therefore does not indirectly enhance antioxidant capacity through GSH synthesis.

This distinction makes the two isomers invaluable for experimental studies aimed at differentiating between GSH-dependent and GSH-independent antioxidant effects.

Caption: Metabolic and antioxidant pathways of NAL and NAD.

Impact on Cellular Signaling: The Case of NF-κB

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases, autoimmune diseases, and cancer.

N-Acetyl-L-cysteine (NAL): NAL has been shown to inhibit the activation of NF-κB. This inhibitory effect is thought to be mediated through its antioxidant properties, both direct and indirect. By reducing the intracellular levels of ROS, NAL can prevent the ROS-mediated activation of the NF-κB signaling cascade.

This compound (NAD): The effect of NAD on the NF-κB pathway is less characterized. However, given its direct ROS scavenging ability, it is plausible that NAD could also exert some inhibitory effect on NF-κB activation, albeit likely to a lesser extent than NAL due to its inability to replenish GSH.

Caption: NAL's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

This section outlines methodologies for key experiments to differentiate the biological activities of NAL and NAD.

Assay for Glutathione Levels

Objective: To quantify and compare the effects of NAL and NAD on intracellular glutathione levels.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 hepatocytes or PC12 neuronal cells) to 80-90% confluency.

-

Treatment: Treat cells with equimolar concentrations of NAL and NAD (e.g., 1 mM, 5 mM, 10 mM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control group.

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable lysis buffer (e.g., RIPA buffer).

-

GSH Measurement: Use a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay). This method measures total glutathione (GSH + GSSG) and oxidized glutathione (GSSG). Reduced glutathione (GSH) can be calculated by subtracting GSSG from the total glutathione.

-

Data Analysis: Normalize glutathione concentrations to the total protein content of each sample, determined by a protein assay (e.g., BCA assay). Compare the GSH/GSSG ratio between the different treatment groups.

Caption: Experimental workflow for comparing the effects of NAL and NAD on glutathione levels.

Comparative Cytoprotection Assay

Objective: To assess and compare the ability of NAL and NAD to protect cells from oxidative stress-induced cell death.

Methodology:

-

Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density.

-

Pre-treatment: Pre-treat cells with various concentrations of NAL and NAD for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a cytotoxic agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), to the cell culture medium. Include a control group without the cytotoxic agent.

-

Incubation: Incubate the cells for a period sufficient to induce significant cell death in the unprotected group (e.g., 24 hours).

-

Cell Viability Assay: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the cytoprotective effects of NAL and NAD at different concentrations.

Conclusion

The biological activities of N-Acetyl-L-cysteine and this compound are fundamentally dictated by their stereochemistry. NAL serves as a valuable therapeutic agent primarily through its role as a precursor to L-cysteine and subsequent replenishment of the intracellular glutathione pool. This indirect antioxidant mechanism is complemented by its direct ROS scavenging ability. In contrast, NAD's biological effects are restricted to its direct antioxidant capacity due to its inability to be efficiently metabolized to D-cysteine. This chiral distinction not only explains the therapeutic utility of NAL but also establishes the NAD/NAL pair as a powerful tool for dissecting the relative contributions of direct thiol-based antioxidant effects versus glutathione-mediated pathways in various physiological and pathological processes. For drug development professionals, this underscores the critical importance of stereochemistry in drug design and the potential for leveraging isomeric differences to create targeted therapeutic interventions. Future research should focus on obtaining more detailed comparative pharmacokinetic and pharmacodynamic data for NAD to further refine its use as an experimental control and to explore any potential, albeit limited, therapeutic applications.

Chemical stability and degradation profile of N-Acetyl-D-cysteine

An In-depth Technical Guide on the Chemical Stability and Degradation Profile of N-Acetyl-D-cysteine

Introduction

This compound (NAD), the D-enantiomer of N-Acetylcysteine (NAC), is a thiol-containing compound with significant potential in research and therapeutic applications due to its antioxidant properties.[1][2] Like its more commonly studied L-isomer, NAD's stability is a critical parameter influencing its efficacy, shelf-life, and safety in pharmaceutical formulations and experimental settings. The presence of a nucleophilic sulfhydryl group and an amide linkage in its structure makes NAD susceptible to various degradation pathways, primarily oxidation and hydrolysis.[3]

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of this compound. While much of the available literature focuses on the L-isomer (N-Acetyl-L-cysteine or NAC), the fundamental chemical degradation pathways are applicable to the D-isomer due to the presence of identical functional groups. This document will leverage data from NAC studies as a close proxy for NAD's chemical behavior, while also noting any known differences. The information presented is intended for researchers, scientists, and drug development professionals to facilitate formulation design, analytical method development, and appropriate handling and storage procedures.

Chemical Stability Profile

The stability of this compound is intrinsically linked to its molecular structure and is significantly influenced by environmental factors. The primary points of instability are the thiol group, which is readily oxidized, and the amide bond, which can undergo hydrolysis.

2.1 Influence of Oxygen and Oxidation Oxidation is the most significant degradation pathway for this compound. The thiol (-SH) group can be oxidized to form a disulfide bond, resulting in the dimer N,N'-diacetyl-D-cystine (DAD).[4][5] This reaction is catalyzed by the presence of oxygen and trace metal ions.[6] The rate of oxidation is a critical limiting factor for the stability of NAD in solution.[7] To mitigate this, the use of antioxidants, chelating agents like edetate disodium (EDTA), and minimizing headspace oxygen during manufacturing and storage are common strategies.[6][7] Studies on parenteral NAC solutions show that limiting the oxygen concentration is key to preventing dimer formation.[5][8]

2.2 Influence of pH NAD exhibits susceptibility to degradation across a wide pH range.

-

Acidic Conditions: Under strong acidic conditions, the amide linkage of NAD can undergo hydrolysis to yield D-cysteine and acetic acid.[3][9] Forced degradation studies on NAC have shown a 15% decrease in content after just one minute in 0.5 M HCl.[7]

-

Basic Conditions: Alkaline conditions also promote degradation. A study reported a 23% decrease in NAC content after 10 minutes in 0.1 M NaOH.[7] High pH and high temperature can accelerate the formation of other degradation products, such as N,N-diacetyl lanthionine.[10] The pH of a 1 in 100 ml solution of NAC is typically between 2.0 and 2.75, indicating that the compound itself creates an acidic environment.[11]

2.3 Influence of Temperature and Light Elevated temperatures significantly accelerate the degradation of NAD. Forced degradation studies demonstrate that heating is a major stress factor, with one study showing a 24% decrease in NAC content after 3 hours at 80°C.[7] Therefore, storage at controlled room or refrigerated temperatures is crucial.[12]

Photostability is another concern. While less impactful than oxidation or heat, exposure to light can contribute to degradation. A study on NAC reported a 3% decrease in content after 4 weeks of exposure to a sunlamp.[7]

Degradation Pathways and Products

The degradation of this compound proceeds primarily through two main pathways: oxidation and hydrolysis. These pathways can lead to several degradation products that must be monitored in stability studies.

3.1 Primary Degradation Pathways

-

Oxidation to Disulfide Dimer: The most common degradation route involves the oxidation of two NAD molecules to form one molecule of N,N'-diacetyl-D-cystine (DAD). This reaction is readily promoted by atmospheric oxygen.[4]

-

Hydrolysis of Amide Bond: The amide bond can be cleaved under both acidic and basic conditions to release D-cysteine and acetic acid.[3] D-cysteine itself can be further oxidized.

-

Other Degradation Products: Under specific stress conditions, other impurities can form. These include N,S-diacetyl-cysteine (Impurity D) and L-cystine (Impurity A, a process impurity in NAC manufacturing).[9]

Below is a diagram illustrating the primary degradation pathways for this compound.

Biological Antioxidant Action Pathway

In biological systems, the antioxidant effect of N-acetylcysteine is not solely direct. It primarily acts as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[13] However, recent studies have revealed a more direct and rapid antioxidant mechanism involving the production of hydrogen sulfide (H₂S) and sulfane sulfur species.[14] NAC-derived cysteine is desulfurated to generate H₂S, which is then oxidized, predominantly in the mitochondria, to sulfane sulfur species. These species are believed to be the key mediators of the immediate antioxidative effects of NAC.[14] While the D-isomer (NAD) does not effectively increase hepatic glutathione levels, it still exhibits direct antioxidant and radioprotective activities, likely through similar mechanisms involving its thiol group.[1][2]

The diagram below illustrates this proposed rapid antioxidant pathway.

Quantitative Stability Data

The following tables summarize quantitative data from forced degradation and stability studies, primarily conducted on N-Acetyl-L-cysteine, which serves as a proxy for this compound's chemical behavior.

Table 1: Summary of Forced Degradation Studies on N-Acetylcysteine

| Stress Condition | Parameters | % Degradation | Major Products/Observations | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.5 M HCl, 1 minute | 15% | Impurity B (L-cysteine) formed | [7][9] |

| Alkaline Hydrolysis | 0.1 M NaOH, 10 minutes | 23% | Significant degradation | [7] |

| Alkaline Hydrolysis | 1 M NaOH, 80°C, 15 minutes | Not specified | Impurities C and D formed | [9] |

| Oxidation | 0.3% H₂O₂, 3 hours | 6% | Dimer (Impurity C) was the predominant product | [7][15] |

| Thermal Degradation | 80°C, 3 hours | 24% | Heat caused maximum degradation | [7][9] |

| Photodegradation | Sunlamp, 4 weeks | 3% | Relatively stable to light |[7] |

Table 2: Stability of N-Acetylcysteine Solutions Under Storage

| Concentration & Vehicle | Storage Condition | Duration | Stability Results | Reference |

|---|---|---|---|---|

| 26 mg/mL in D5W | Ambient Temperature | 60 hours | Stable (<10% degradation) | [7][12] |

| 26 mg/mL in D5W | Ambient Temperature | 72 hours | Unstable (>10% degradation) | [7][12] |

| 60 mg/mL in D5W or NS | Ambient Temperature | 72 hours | Stable (>90% initial concentration) | [7][12] |

| 25 mg/mL in D5W | 5 ± 3°C | 8 days | Stable (>90% initial concentration) | [12] |

| 25 mg/mL in D5W | 25 ± 2°C | 3 days | Remained >95% of initial concentration |[12] |

Recommended Experimental Protocols

To assess the stability of this compound, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential.

6.1 Forced Degradation Study Protocol Forced degradation studies are performed to demonstrate the specificity of an analytical method and to understand the degradation pathways of the drug substance.[16] An optimal study aims for approximately 10-20% degradation of the active pharmaceutical ingredient (API).[16]

Objective: To generate potential degradation products of NAD under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of NAD in a suitable diluent (e.g., 0.3 M HCl or water) at a known concentration (e.g., 3.0 mg/mL).[9]

-

Acid Degradation: Mix the stock solution with an equal volume of 1 M HCl. Reflux at 80°C for a specified time (e.g., 15 minutes). Cool the solution and neutralize with 1 M NaOH before diluting to the final concentration for analysis.[9]

-

Base Degradation: Mix the stock solution with an equal volume of 1 M NaOH. Reflux at 80°C for a specified time (e.g., 15 minutes). Cool the solution and neutralize with 1 M HCl before diluting.[9]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 0.3% v/v H₂O₂) at room temperature for a specified time (e.g., 2-3 hours).[7][9]

-

Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) for a specified duration (e.g., 24 hours). Dissolve the stressed sample in diluent for analysis.

-

Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Evaluate peak purity of the parent peak and identify/quantify any degradation products.

6.2 Stability-Indicating HPLC Method A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[16]

Example HPLC Method:

-

Mode: Reversed-Phase Ion-Pair Chromatography[9]

-

Column: Cadenza C18 (150 mm x 4.6 mm, 3 µm) or similar[9]

-

Mobile Phase A: 0.01 M octane-1-sulphonic acid sodium, pH adjusted to 2.2 with orthophosphoric acid.[9]

-

Mobile Phase B: Methanol and Acetonitrile mixture.[9]

-

Elution: Isocratic or Gradient program, optimized to resolve NAD from all known impurities and degradants.

-

Diluent: 0.3 M Hydrochloric Acid (found to be efficient in preventing pH changes and providing good recovery for impurities).[9]

The workflow for a typical stability study is depicted below.

Conclusion and Recommendations

This compound is a chemically labile molecule with its stability primarily challenged by oxidation and pH-dependent hydrolysis . The main degradation product in the presence of oxygen is the disulfide dimer, N,N'-diacetyl-D-cystine. Degradation is significantly accelerated by exposure to high temperatures and extremes of pH.

For researchers, scientists, and drug development professionals, the following recommendations are crucial for maintaining the integrity of this compound:

-

Storage: Solid NAD should be stored in well-closed containers, protected from light and moisture, at controlled, cool temperatures. It is noted to be air sensitive and hygroscopic.[19]

-

Formulation of Solutions: Aqueous solutions should be prepared fresh whenever possible. For formulations requiring a longer shelf-life, consideration should be given to:

-

Adjusting the pH to an optimal range (typically acidic, around 2-3).[11]

-

Including chelating agents such as EDTA to sequester metal ions that catalyze oxidation.[6][7]

-

Adding suitable antioxidants. However, care must be taken as some, like ascorbic acid, can act as pro-oxidants under certain conditions.[7] Zinc gluconate has been shown to inhibit dimerization effectively.[7][20]

-

Using manufacturing processes that minimize oxygen exposure, such as inert gas (e.g., nitrogen) blanketing and filling containers to minimize headspace.[7]

-

-

Analytical Testing: A validated, stability-indicating HPLC method, capable of separating NAD from all potential degradation products, is mandatory for accurate quantification and stability assessment.[16]

References

- 1. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]

- 2. Antioxidant role of N-acetyl cysteine isomers following high dose irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukessays.com [ukessays.com]

- 4. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s10901.pcdn.co [s10901.pcdn.co]

- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. archives.ijper.org [archives.ijper.org]

- 10. CN112129844A - Acetylcysteine degradation product and preparation method and application thereof - Google Patents [patents.google.com]

- 11. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lubrizolcdmo.com [lubrizolcdmo.com]

- 17. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 18. cdn.insights.bio [cdn.insights.bio]

- 19. This compound CAS#: 26117-28-2 [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

Investigating the Cell Permeability of N-Acetyl-D-cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-cysteine (NADC), and more commonly its L-isomer N-Acetyl-L-cysteine (NAC), is a compound of significant interest in pharmacology and medicine due to its potent antioxidant and mucolytic properties. Its therapeutic efficacy is fundamentally linked to its ability to permeate cell membranes and exert its effects intracellularly. This technical guide provides a comprehensive overview of the current understanding of N-Acetyl-cysteine's cell permeability, detailing the mechanisms of its transport, experimental protocols for its investigation, and its influence on key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to elucidate and modulate the cellular uptake and activity of this multifaceted molecule.

Mechanisms of Cellular Uptake and Intracellular Action

N-Acetyl-L-cysteine (NAC) is a precursor to the amino acid L-cysteine and, subsequently, the critical intracellular antioxidant glutathione (GSH).[1] Its cell permeability is a crucial first step in its mechanism of action. Once inside the cell, NAC is deacetylated to form cysteine.[2] This cysteine can then be utilized in several ways:

-

Glutathione Synthesis: Cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that is a cornerstone of the cellular antioxidant defense system.[2][3] NAC supplementation effectively replenishes intracellular GSH levels, particularly under conditions of oxidative stress.[1]

-

Direct Antioxidant Activity: NAC possesses a free thiol group that can directly scavenge certain reactive oxygen species (ROS).[4]

-

Modulation of Signaling Pathways: NAC has been shown to influence key signaling pathways involved in inflammation and the antioxidant response, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways.[1][5]

-

Hydrogen Sulfide (H₂S) Production: More recent research suggests that NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which also have cytoprotective and antioxidant effects.[6]

While NAC is generally considered to be cell-permeable, its hydrophilic nature suggests that its passage across the lipid bilayer is not solely through passive diffusion. Studies in erythrocytes have indicated that transport can be mediated, in part, by the anion exchange protein.[7] The intestinal permeability of NAC in vivo has also been found to be influenced by the composition of the gut microbiota.[4][8][9]

Quantitative Data on N-Acetyl-L-cysteine Permeability

Direct, standardized quantitative data for the apparent permeability coefficient (Papp) of N-Acetyl-L-cysteine from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) studies are not widely reported in the literature. However, based on its physicochemical properties (small, hydrophilic molecule), NAC is expected to have low to moderate passive permeability. The classification of compound permeability based on Caco-2 assay results is generally as follows:

-

Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

-

Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s[1]

-

High Permeability: Papp > 10.0 x 10⁻⁶ cm/s[1]

One study using a 3D in vitro intestinal model reported that NAC exhibited a permeability of 51% relative to a control after 4 hours, suggesting significant transport.[7] The table below summarizes other relevant quantitative data for NAC.

| Parameter | Value/Range | Cell/System Type | Notes |

| Expected Caco-2 Permeability | Low to Moderate | Caco-2 cells | Based on physicochemical properties as a small, hydrophilic molecule.[3][6] |

| Deacetylation Km | 1.49 +/- 0.16 mM | Human Erythrocytes | Michaelis constant for the intracellular deacetylation of NAC to cysteine.[7] |

| Deacetylation Vmax | 2.61 +/- 0.08 µmol/L⁻¹/min⁻¹ | Human Erythrocytes | Maximum velocity for the intracellular deacetylation of NAC to cysteine.[7] |

| Effective in vitro Concentrations | 50 µM - 20 mM | Various cell lines | Concentrations used in cell culture experiments to elicit antioxidant and cytoprotective effects. |

| In vivo Permeability Factor | Gut Microbiota Dependent | In vivo (rats) | Intestinal permeability of NAC is significantly influenced by the presence and composition of gut microbiota.[4][8][9] |

Experimental Protocols

Caco-2 Permeability Assay for N-Acetyl-L-cysteine

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[10][11]

Objective: To determine the apparent permeability coefficient (Papp) of N-Acetyl-L-cysteine across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 7.4)

-

N-Acetyl-L-cysteine

-

Lucifer yellow (monolayer integrity marker)

-

Analytical instrumentation (e.g., HPLC with fluorescence detection or LC-MS/MS)

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Monolayer Differentiation: Culture the cells on the inserts for 21-25 days, replacing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.

-

Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be >250 Ω·cm² to ensure monolayer integrity. Alternatively, a Lucifer yellow rejection assay can be performed.

-

Transport Experiment (Apical to Basolateral - A-B): a. Wash the monolayers twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution of N-Acetyl-L-cysteine (e.g., 100 µM in HBSS) to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.

-

Transport Experiment (Basolateral to Apical - B-A): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

-

Sample Analysis: Quantify the concentration of N-Acetyl-L-cysteine in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

-

Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration in the donor compartment (mol/cm³).

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool that models passive transcellular permeability.[12]

Objective: To assess the passive permeability of N-Acetyl-L-cysteine across an artificial lipid membrane.

Materials:

-

PAMPA plate system (a donor plate with a microporous filter and an acceptor plate)

-

Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 for apical and pH 7.4 for basolateral simulation)

-

N-Acetyl-L-cysteine

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).

-

Donor Plate Preparation: Add the N-Acetyl-L-cysteine solution in PBS (e.g., pH 6.5) to the wells of the donor plate.

-

Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

Sample Analysis: After incubation, determine the concentration of N-Acetyl-L-cysteine in both the donor and acceptor wells.

-

Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor compartments at the end of the incubation period.

Cellular Uptake and Quantification of Intracellular N-Acetyl-L-cysteine

This protocol allows for the direct measurement of NAC uptake into cells.

Objective: To quantify the intracellular concentration of N-Acetyl-L-cysteine and its metabolite, cysteine.

Materials:

-

Cell line of interest (e.g., HepG2, A549)

-

Cell culture reagents

-

N-Acetyl-L-cysteine

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Derivatizing agent (e.g., N-(1-pyrenyl)maleimide for fluorescence detection)

-

HPLC system with fluorescence detector or LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to a desired confluency.

-

NAC Treatment: Treat the cells with a known concentration of N-Acetyl-L-cysteine for various time points.

-

Cell Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular NAC. b. Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells. c. Scrape the cells and collect the lysate.

-

Sample Preparation: a. Centrifuge the lysate to pellet cell debris. b. Collect the supernatant. c. For HPLC with fluorescence, derivatize the thiols in the supernatant with a suitable agent. For LC-MS/MS, protein precipitation may be required.

-

Analytical Quantification: Analyze the prepared samples by HPLC or LC-MS/MS to determine the concentrations of N-Acetyl-L-cysteine and cysteine.

-

Data Normalization: Normalize the intracellular concentrations to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Signaling Pathways Modulated by N-Acetyl-L-cysteine

The intracellular availability of N-Acetyl-L-cysteine and its subsequent conversion to cysteine and glutathione have profound effects on cellular signaling.

Experimental Workflow for Caco-2 Permeability Assay

Cellular Uptake and Glutathione Synthesis Pathway

NAC is readily taken up by cells and deacetylated to cysteine, which is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).

N-Acetyl-L-cysteine Modulation of the Nrf2 Signaling Pathway

Under conditions of oxidative stress, NAC can promote the activation of the Nrf2 transcription factor, leading to the expression of a battery of antioxidant and cytoprotective genes.

N-Acetyl-L-cysteine Inhibition of the NF-κB Signaling Pathway

NAC can inhibit the pro-inflammatory NF-κB signaling pathway, at least in part, by interfering with the activation of IκB kinases (IKKs), which are sensitive to the cellular redox state.

Conclusion

This compound, and its widely studied L-isomer, possesses significant therapeutic potential that is contingent upon its entry into target cells. While it is established that NAC is cell-permeable, the precise mechanisms of its transport are multifaceted and likely involve both passive and carrier-mediated processes. Its intracellular actions, primarily centered on the replenishment of glutathione stores and the modulation of redox-sensitive signaling pathways, underscore the importance of understanding its cellular pharmacokinetics.

This guide has provided an overview of the current knowledge regarding NAC's cell permeability and has outlined detailed experimental protocols for its investigation. The provided workflows and pathway diagrams offer a visual framework for designing and interpreting studies aimed at exploring the cellular effects of this compound. For drug development professionals, a thorough characterization of the cell permeability of NAC and its derivatives is essential for optimizing delivery and enhancing therapeutic efficacy in a variety of disease models characterized by oxidative stress and inflammation. Further research to determine standardized permeability coefficients and to fully elucidate the roles of specific transporters will be invaluable to the field.

References

- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine modulates lipopolysaccharide-induced intestinal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal permeability of N-acetylcysteine is driven by gut microbiota-dependent cysteine palmitoylation [ideas.repec.org]

- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Intestinal permeability of N-acetylcysteine is driven by gut microbiota-dependent cysteine palmitoylation | Semantic Scholar [semanticscholar.org]

- 8. Intestinal permeability of N-acetylcysteine is driven by gut microbiota-dependent cysteine palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. PAMPA | Evotec [evotec.com]

- 12. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-cysteine's Role in Modulating Cellular Redox State: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent with a multifaceted role in modulating the cellular redox state. Its primary mechanisms of action include replenishing intracellular glutathione (GSH) stores, directly scavenging reactive oxygen species (ROS), and influencing key signaling pathways involved in cellular stress responses. This technical guide provides a comprehensive overview of the core mechanisms by which NAC exerts its effects, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of NAC in conditions associated with oxidative stress.

Introduction

The cellular redox state, a delicate balance between oxidizing and reducing equivalents, is crucial for maintaining cellular homeostasis and regulating a myriad of physiological processes. An imbalance in this state, often termed oxidative stress, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] N-Acetyl-L-cysteine (NAC), a precursor of the amino acid L-cysteine and subsequently the primary intracellular antioxidant glutathione (GSH), has garnered significant attention for its ability to modulate this critical balance.[2] This guide delves into the intricate mechanisms of NAC's action, providing a technical framework for understanding and investigating its role in cellular redox modulation.

Mechanisms of Action

NAC's influence on the cellular redox state is primarily attributed to three interconnected mechanisms:

-

Glutathione Precursor: NAC is readily deacetylated intracellularly to L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH).[2] By boosting intracellular cysteine levels, NAC effectively replenishes GSH stores, the cell's most abundant non-enzymatic antioxidant.[3]

-

Direct Antioxidant Effects: The sulfhydryl group (-SH) in NAC can directly scavenge certain reactive oxygen species (ROS), although its reactivity is generally lower than that of GSH.[4]

-

Modulation of Signaling Pathways: NAC influences redox-sensitive signaling cascades, most notably the NF-κB and Keap1-Nrf2 pathways, which play pivotal roles in inflammation and the endogenous antioxidant response.

Replenishment of Intracellular Glutathione

The most significant contribution of NAC to cellular antioxidant defense is its role as a cysteine donor for GSH synthesis. Depleted GSH levels, a hallmark of oxidative stress, can be effectively restored by NAC supplementation.

The following tables summarize the quantitative effects of NAC on glutathione levels from various experimental models.

| Model System | NAC Concentration/Dose | Parameter Measured | Result | Reference |

| Murine Oligodendrocytes | 100 µM and 500 µM | Total GSH | 1.5-fold and 1.7-fold increase, respectively | [5] |

| Pancreatic Rin-5F cells (High glucose/palmitic acid) | 10 mM | GSH/GSSG ratio | Marked enhancement (20% and 50% after 0.06 mM and 0.3 mM palmitic acid) | [6] |

| Animal Models of Heart Disease (Meta-analysis) | Various | Total Glutathione | Significant increase (SMD = 1.23) | [7] |

| Human Peripheral Blood Mononuclear Cells (in vitro) | 5 mM | Intracellular GSH | Increased levels associated with cytokine modulation | [8] |

| Murine Oligodendrocytes (H2O2-induced stress) | 50 µM to 500 µM | Total GSH | Concentration-dependent increase | [5] |

GSH: Reduced Glutathione; GSSG: Oxidized Glutathione; SMD: Standardized Mean Difference.

Impact on Cellular Signaling Pathways

NAC's influence extends beyond direct antioxidant effects to the modulation of critical signaling pathways that govern cellular responses to oxidative stress and inflammation.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Under oxidative stress, NF-κB is activated, leading to the expression of pro-inflammatory cytokines. NAC has been shown to inhibit NF-κB activation, thereby attenuating the inflammatory response.[9]

Caption: NAC inhibits NF-κB activation by scavenging ROS and directly inhibiting the IKK complex.

Activation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. NAC has been shown to induce Nrf2 activation, thereby bolstering the cell's intrinsic antioxidant capacity.[10]

References

- 1. the-effects-of-n-acetylcysteine-on-inflammatory-and-oxidative-stress-biomarkers-a-systematic-review-and-meta-analysis-of-controlled-clinical-trials - Ask this paper | Bohrium [bohrium.com]